molecular formula C15H15NO4 B6506521 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide CAS No. 1428364-34-4

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide

Cat. No. B6506521
CAS RN: 1428364-34-4
M. Wt: 273.28 g/mol
InChI Key: CDACSEOWUNGGSO-UHFFFAOYSA-N
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Description

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide, also known as N-(4-hydroxybut-2-ynyl)cyclopropanecarboxamide (HBCPC), is a cyclopropanecarboxamide derivative that has been studied for its potential applications in scientific research. HBCPC is a novel compound with a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. HBCPC is also known to have a wide range of applications in laboratory experiments, including as a reagent for synthesis of various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. In

Mechanism of Action

The mechanism of action of HBCPC is not yet fully understood. However, it is believed that HBCPC binds to the active site of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and inhibits their activity. This inhibition of enzyme activity leads to the inhibition of the production of pro-inflammatory cytokines, which is believed to be the mechanism behind HBCPC’s anti-inflammatory properties. Additionally, HBCPC is believed to inhibit the growth of fungal and cancer cells by interfering with their cell cycle progression.
Biochemical and Physiological Effects
HBCPC has been studied for its potential biochemical and physiological effects. Studies have shown that HBCPC can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, HBCPC has been shown to inhibit the growth of fungal and cancer cells, as well as to reduce the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

HBCPC has several advantages for use in laboratory experiments. For example, HBCPC is relatively easy to synthesize and is stable in aqueous solutions. Additionally, HBCPC can be used as a reagent for synthesis of various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. However, there are also some limitations to using HBCPC in laboratory experiments. For example, HBCPC is not soluble in organic solvents and can be difficult to purify.

Future Directions

The potential future directions for HBCPC research include further exploration of its anti-inflammatory, anti-fungal, and anti-cancer properties, as well as its potential applications in drug delivery systems. Additionally, further research is needed to understand the mechanism of action of HBCPC and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential of HBCPC as a reagent for synthesis of various compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes.

Synthesis Methods

HBCPC is synthesized using a two-step reaction process. In the first step, the starting material, 4-hydroxybut-2-ynyl bromide, is reacted with a base, such as sodium hydroxide, to form an intermediate, 4-hydroxybut-2-ynyl anion. The intermediate is then reacted with cyclopropanecarboxaldehyde in the presence of a catalyst, such as pyridine, to form the desired product, HBCPC.

Scientific Research Applications

HBCPC has a wide range of applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, HBCPC has been studied for its potential as an anti-fungal agent, due to its ability to inhibit the growth of fungal cells. HBCPC has also been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-15(11-3-4-11)16-7-1-2-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,3-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDACSEOWUNGGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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